molecular formula C12H22O2 B8352378 3-(Methoxymethyl)-2-pentylcyclopentan-1-one

3-(Methoxymethyl)-2-pentylcyclopentan-1-one

Cat. No. B8352378
M. Wt: 198.30 g/mol
InChI Key: HEGOHAIYWGKAOZ-UHFFFAOYSA-N
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Patent
US07026279B2

Procedure details

Using a standard autoclave pressure reactor 3-(methoxymethyl)-2-pentylcyclopent-2-en-1-one (0.5 mol) was hydrogenated at 100° C. and 200 pounds per square inch using 5% palladium on carbon as a catalyst. After filtration, 3-(methoxymethyl)-2-pentylcyclopentan-1-one was obtained as was confirmed by the following data;
Name
3-(methoxymethyl)-2-pentylcyclopent-2-en-1-one
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH2:8][CH2:7][C:6](=[O:9])[C:5]=1[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>[Pd]>[CH3:1][O:2][CH2:3][CH:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]1[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
3-(methoxymethyl)-2-pentylcyclopent-2-en-1-one
Quantity
0.5 mol
Type
reactant
Smiles
COCC1=C(C(CC1)=O)CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 100° C.
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
product
Smiles
COCC1C(C(CC1)=O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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